(3,5-Difluorophenyl)(thiophen-3-yl)methanol
Description
(3,5-Difluorophenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a thiophene ring linked to a 3,5-difluorophenyl group via a hydroxymethylene bridge. The 3,5-difluorophenyl moiety introduces electron-withdrawing fluorine substituents at meta positions, which enhance metabolic stability and influence electronic interactions in biological systems . This compound’s structural framework is analogous to pharmacophores in dopamine D3 receptor ligands and sodium channel inhibitors, where similar substituent patterns optimize potency and selectivity .
Properties
IUPAC Name |
(3,5-difluorophenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBCRWHCPLNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (3,5-Difluorophenyl)(thiophen-3-yl)ketone.
Reduction: (3,5-Difluorophenyl)(thiophen-3-yl)methane.
Substitution: Various halogenated or nitrated derivatives depending on the specific conditions used.
Scientific Research Applications
(3,5-Difluorophenyl)(thiophen-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiophenyl groups contribute to the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds with active site residues, enhancing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- 3,5-Substitution: The 3,5-difluorophenyl group in NaV1.7 inhibitors demonstrates superior selectivity compared to monosubstituted or ortho-substituted analogs, highlighting the importance of symmetric electron-withdrawing groups .
- Thiophene Role: Thiophen-3-yl groups in pentanamide-linked compounds (e.g., 7b, 7h) enhance binding affinity to dopamine D3 receptors, suggesting similar π-π interactions may occur in the target methanol derivative .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights :
- The methanol group in the target compound improves aqueous solubility compared to aldehyde derivatives (e.g., BP-4036) but introduces susceptibility to oxidation, necessitating protective handling .
Biological Activity
(3,5-Difluorophenyl)(thiophen-3-yl)methanol is a chemical compound characterized by a difluorophenyl group and a thiophene moiety attached to a methanol functional group. This unique structure enhances its electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of this compound is illustrated as follows:
This compound features:
- A difluorophenyl group with fluorine atoms at the 3 and 5 positions.
- A thiophene ring that contributes to its aromatic characteristics.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures interact effectively with various biological targets, including enzymes and receptors involved in metabolic pathways. The binding affinity and mechanism of action of this compound remain to be fully elucidated, but its structural characteristics indicate promising therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity
- Anticancer Properties
- Inflammation Modulation
Table 1: Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
